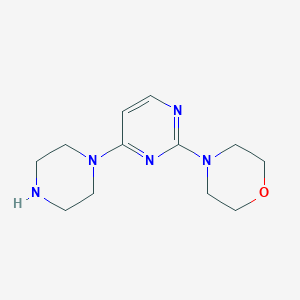

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

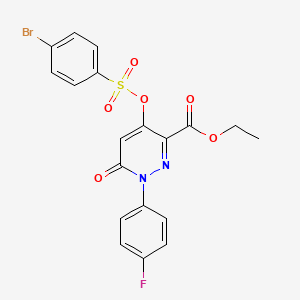

The compound “4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine” is a heterocyclic compound that contains a pyrimidine ring, a piperazine ring, and a morpholine ring . It is a derivative of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes .

Chemical Reactions Analysis

The compound “this compound” undergoes various metabolic reactions. The major route of metabolism is due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species. Other metabolic pathways include amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

- Selective Inhibition : Compound 6g exhibited potent inhibitory activity against AChE (IC50 = 0.90 μM) and poor activity against butyrylcholinesterase (BuChE). It was confirmed as a selective AChE inhibitor through molecular docking studies .

Antibacterial Activity

- Docking Studies : The most active compounds showed interactions with oxidoreductase enzymes, stabilized by hydrophobic interactions with lipophilic residues .

Anti-Tubercular Activity

- Evaluation : These derivatives were assessed for anti-tubercular activity against Mycobacterium tuberculosis .

Poly (ADP-Ribose) Polymerase (PARP) Targeting in Breast Cancer Cells

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache) and protein kinases . AChE plays a crucial role in nerve function, and protein kinases are essential for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Similar compounds have been found to inhibit ache and protein kinases . Inhibition of AChE can increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, enhancing cholinergic transmission . Inhibition of protein kinases can disrupt cell signaling processes, potentially leading to the death of cancer cells .

Biochemical Pathways

For instance, AChE inhibition can enhance cholinergic transmission, affecting learning and memory . Protein kinase inhibition can disrupt cell signaling processes, affecting cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable and are eliminated by both metabolism and renal clearance .

Result of Action

The inhibition of ache can enhance cholinergic transmission, potentially improving cognitive function . The inhibition of protein kinases can disrupt cell signaling processes, potentially leading to the death of cancer cells .

properties

IUPAC Name |

4-(4-piperazin-1-ylpyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-2-14-12(17-7-9-18-10-8-17)15-11(1)16-5-3-13-4-6-16/h1-2,13H,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXRSUWLDAYMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2592851.png)

![N-(2-ethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2592855.png)

![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)

![N-[1-(prop-2-enoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2592872.png)